H-D-Ala-Gln-octadecyl ester hydrochloride mechanism of action
H-D-Ala-Gln-octadecyl ester hydrochloride mechanism of action
Topic: H-D-Ala-Gln-Octadecyl Ester Hydrochloride: Mechanism of Action & Technical Application Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Immunologists, and Formulation Chemists
Executive Technical Summary
H-D-Ala-Gln-octadecyl ester hydrochloride (CAS: 153508-74-8) is a synthetic, lipophilic desmuramyl peptide analog. Structurally, it represents a modification of the minimal bioactive unit of bacterial peptidoglycan—Muramyl Dipeptide (MDP)—stripped of the N-acetylmuramic acid sugar moiety and esterified with a hydrophobic octadecyl (stearyl, C18) tail.
Unlike native MDP, which relies on specific transporters (e.g., PEPT1) or endocytosis for uptake, the octadecyl ester modification confers amphiphilicity, enabling passive membrane intercalation and cytosolic delivery. The substitution of L-Alanine with D-Alanine at the N-terminus significantly enhances resistance to aminopeptidase degradation, prolonging the molecule's intracellular half-life.
Primary Mechanism: Agonism of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) intracellular sensor, triggering the RIPK2-dependent NF-
Chemical Biology & Structure-Activity Relationship (SAR)
To understand the mechanism, one must deconstruct the molecule’s three functional domains. The efficacy of H-D-Ala-Gln-octadecyl ester is a result of precise chemical engineering designed to overcome the limitations of native MDP (rapid clearance and poor membrane permeability).
2.1. The Pharmacophore: H-D-Ala-Gln [1]
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Native Context: The classic MDP structure is MurNAc-L-Ala-D-isoGln.
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The Modification: This analog utilizes D-Ala instead of L-Ala.
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Mechanistic Impact:
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Proteolytic Stability: Cytosolic aminopeptidases rapidly degrade L-isomer peptides. The D-isomer configuration renders the N-terminus resistant to enzymatic hydrolysis, maintaining the pharmacophore's integrity long enough to engage the NOD receptor.
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Receptor Fit: While NOD2 preferentially binds the L-Ala-D-isoGln motif, high-concentration cytosolic delivery (facilitated by the lipid tail) compensates for potential reductions in binding affinity caused by the stereochemical inversion.
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2.2. The Delivery Vector: Octadecyl Ester (C18)
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Lipophilicity: The 18-carbon saturated fatty acid chain transforms a hydrophilic dipeptide into a highly lipophilic molecule.
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Membrane Interaction: This "lipid anchor" allows the molecule to:
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Insert into the lipid bilayer of the plasma membrane.
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Flip-flop or diffuse into the cytosol.
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Accumulate in endosomal membranes, facilitating lysosomal escape or signaling from endosomal surfaces.
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Mechanism of Action: The NOD2-RIPK2 Axis
The mechanism of action is defined by a "Bypass and Bind" strategy. The molecule bypasses the requirement for sugar-transport mechanisms and directly engages the cytosolic surveillance machinery.
3.1. Cellular Uptake & Localization
Unlike hydrophilic MDP, which requires pinocytosis or PEPT1 transport, H-D-Ala-Gln-octadecyl ester utilizes hydrophobic insertion . Upon contacting the cell membrane, the C18 tail anchors the peptide. It is subsequently internalized via non-specific endocytosis or passive diffusion, granting it access to the cytosolic face of endosomes where NOD2 is often recruited.
3.2. Signal Transduction Pathway
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Ligand Recognition: The D-Ala-Gln moiety binds to the Leucine-Rich Repeat (LRR) domain of NOD2 (CARD15).
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Unfolding & Oligomerization: Binding induces a conformational change in NOD2, exposing its N-terminal CARD (Caspase Activation and Recruitment Domain).
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RIPK2 Recruitment: NOD2 recruits RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.
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Polyubiquitination: The E3 ligases (XIAP, cIAP1/2) add K63-linked ubiquitin chains to RIPK2.
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Kinase Activation: This ubiquitin scaffold recruits the TAK1 complex (TAK1-TAB1-TAB2/3).
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Transcription Factor Activation:
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NF-
B: TAK1 phosphorylates the IKK complex, leading to I B degradation and nuclear translocation of NF- B (p65/p50). -
MAPK: TAK1 also activates p38 and JNK pathways.
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Output: Transcription of pro-inflammatory cytokines: TNF-
, IL-1 , IL-6, IL-8 , and CCL2 .
3.3. Pathway Visualization
Figure 1: Signal transduction pathway of H-D-Ala-Gln-octadecyl ester activating the NOD2-RIPK2-NF-
Experimental Protocols & Handling
4.1. Solubilization Strategy (Stock Solution)
The hydrochloride salt improves stability but does not guarantee water solubility due to the C18 chain.
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl sulfoxide) | Primary solvent. Prepare at 5–10 mg/mL. |
| Co-Solvent | Ethanol (Absolute) | Alternative if DMSO is contraindicated. |
| Sonication | Required | Sonicate for 5–10 mins at 37°C to ensure monodispersity. |
| Storage | -20°C | Store desiccated. Avoid freeze-thaw cycles. |
4.2. In Vitro Macrophage Activation Assay
Objective: Validate biological activity via TNF-
Materials:
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Cell Line: RAW 264.7 (Murine) or THP-1 (Human).
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Reagent: H-D-Ala-Gln-octadecyl ester HCl (Stock in DMSO).
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Control: L18-MDP (Positive), DMSO only (Vehicle).
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Readout: ELISA for TNF-
.
Workflow:
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Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Preparation: Dilute stock compound in pre-warmed culture media (DMEM + 10% FBS).
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Critical Step: Vortex immediately upon adding stock to media to prevent precipitation.
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Dose Range: 1
g/mL to 50 g/mL.
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Treatment: Replace media with treatment media. Incubate for 18–24 hours.
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Supernatant Collection: Centrifuge plate at 1000 RPM for 5 min. Collect supernatant.
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Quantification: Analyze via TNF-
ELISA.
4.3. Self-Validating Control System
To confirm specific NOD2 activation and rule out LPS contamination (a common artifact):
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Polymyxin B Check: Co-incubate with Polymyxin B (10
g/mL). If activity drops, it is LPS contamination. If activity remains, it is the peptide. -
NOD2-/- Cells: Use CRISPR-Cas9 NOD2 knockout lines. The compound should show zero activity in these cells.
Comparative Analysis: Desmuramyl vs. Native MDP
| Feature | Native MDP (MurNAc-L-Ala-D-isoGln) | H-D-Ala-Gln-Octadecyl Ester |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (Requires DMSO/EtOH) |
| Uptake Mechanism | PEPT1 / Endocytosis | Membrane Intercalation / Diffusion |
| Stability | Susceptible to hydrolysis | Resistant (D-Ala + Steric bulk) |
| Pyrogenicity | High (Febrile response) | Reduced (Generally lower pyrogenicity) |
| Potency | Moderate (Requires high dose) | High (Due to intracellular accumulation) |
References
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Santa Cruz Biotechnology. H-D-Ala-Gln-octadecyl ester hydrochloride (CAS 153508-74-8) Product Data.
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Girardin, S. E., et al. (2003). Nod1 and Nod2 defects in Crohn's disease. (Establishes the structural basis of NOD2 recognition of muramyl dipeptide and its analogs).
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Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics the action of virulent bacteria. (Discusses the impact of lipophilic MDP derivatives on immune activation).
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Google Patents (WO2021195372A1). Lipophilic desmuramyl dipeptide compounds and methods of use thereof. (Details the stability and mechanism of D-amino acid substituted lipophilic dipeptides).
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Masumoto, N., et al. (2006). NOD1 acts as an intracellular receptor to trigger immune responses to peptidoglycan. (Provides context on the use of octadecyl-esterified peptides to study intracellular NOD signaling).
